Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate
Description
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is a fluorinated pyridine derivative featuring a hydroxyl group and a methyl ester attached to an acetamide backbone. This compound is structurally analogous to intermediates used in pharmaceutical synthesis (e.g., IDH1 inhibitors like ivosidenib, which share the 5-fluoropyridin-3-yl group) . Its hydroxyl and ester functionalities make it susceptible to racemization under certain conditions, as observed in similar hydroxyacetate esters during chromatography .
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)7(11)5-2-6(9)4-10-3-5/h2-4,7,11H,1H3 |
InChI Key |
CXRBNVMBJGZZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Physical Properties: Limited data exist for the target compound’s boiling point, density, or solubility. Predictions can be extrapolated from 2-(5-fluoropyridin-3-yl)acetic acid (boiling point ~279°C, density ~1.357 g/cm³) , though the ester and hydroxyl groups may alter these values.
- Safety Profile : While Methyl 2-hydroxyacetate requires precautions for inhalation and skin contact (), the fluoropyridine moiety in the target compound may introduce additional toxicity risks, necessitating further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
